molecular formula C22H18N2O6S B2830021 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922136-19-4

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2830021
CAS No.: 922136-19-4
M. Wt: 438.45
InChI Key: ARVIHLIJSXYYRR-UHFFFAOYSA-N
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Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo[b,f][1,4]oxazepine core, a benzo[b][1,4]dioxine moiety, and a sulfonamide group. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the dibenzo[b,f][1,4]oxazepine core, which can be synthesized through cyclization reactions involving appropriate precursors. The benzo[b][1,4]dioxine moiety is then introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques. Finally, the sulfonamide group is added through sulfonation reactions, typically using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at different positions, particularly at the methyl group or the oxazepine ring.

    Reduction: Reduction reactions could target the oxo group or the sulfonamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with different functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide may exhibit interesting pharmacological properties. It could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, this compound might be explored for its potential use in drug development. Its ability to interact with biological targets could make it a candidate for treating various diseases, including neurological disorders and cancers.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings may engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide derivatives

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-24-17-4-2-3-5-19(17)30-18-8-6-14(12-16(18)22(24)25)23-31(26,27)15-7-9-20-21(13-15)29-11-10-28-20/h2-9,12-13,23H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVIHLIJSXYYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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